molecular formula C15H10ClFN2O B2937398 2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline CAS No. 477870-89-6

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline

Cat. No. B2937398
CAS RN: 477870-89-6
M. Wt: 288.71
InChI Key: VIPZARLHTWEWQV-UHFFFAOYSA-N
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Description

“2-(4-chloro-3-fluorophenoxy)acetic acid” is a chemical compound with the CAS Number: 331-41-9 . It has a molecular weight of 204.58 . The compound is a powder in its physical form .


Molecular Structure Analysis

The molecular formula of “2-(4-chloro-3-fluorophenoxy)acetic acid” is C8H6ClFO3 . The InChI code is 1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

The boiling point of “2-(4-chloro-3-fluorophenoxy)acetic acid” is predicted to be 305.4±27.0 °C . The density is predicted to be 1.453±0.06 g/cm3 . The pKa is predicted to be 3.00±0.10 . The melting point is 132-134 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of quinoxaline derivatives, including those similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, has been explored for their potential antimicrobial activities. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds were then tested for their antimicrobial activity, indicating the broader potential of such compounds in the development of new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).

Development of Synthetic Routes for Phenylquinoxaline Monomers

Baek and Harris (2005) focused on developing efficient synthetic routes for phenylquinoxaline monomers, which are crucial for producing polymers with specific properties. They aimed to improve the synthesis process for self-polymerizable phenylquinoxaline monomers, resulting in better yields and cost-effective production. This research contributes to the broader understanding of synthesizing quinoxaline derivatives for various industrial and pharmaceutical applications (Baek & Harris, 2005).

Exploration of Quinoxaline Derivatives as Potential Antitumor Agents

Chou et al. (2010) designed, synthesized, and evaluated a series of 2-phenylquinolin-4-ones (2-PQs), including derivatives similar to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, for their cytotoxic activity against tumor cell lines. Their research demonstrated significant inhibitory activity, suggesting the potential of these derivatives as antitumor agents. This highlights the versatility of quinoxaline derivatives in medicinal chemistry, particularly in cancer research (Chou et al., 2010).

Antimalarial Activity of Arylaminoquinoxalines

Rangisetty et al. (2001) synthesized arylaminoquinoxalines by condensing 2-chloroquinoxaline with Mannich bases, resulting in compounds that showed moderate antimalarial activity in mice. This research indicates the potential of quinoxaline derivatives, including those structurally related to 2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline, in the development of new antimalarial drugs (Rangisetty, Gupta, Prasad, Srinivas, Sridhar, Parimoo, & Veeranjaneyulu, 2001).

Safety and Hazards

The safety information for “2-(4-chloro-3-fluorophenoxy)acetic acid” includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)-3-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-9-15(19-14-5-3-2-4-13(14)18-9)20-10-6-7-11(16)12(17)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZARLHTWEWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenoxy)-3-methylquinoxaline

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